3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4’-position, and a sulfonamide group at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
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Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction. For example, methyl 2-bromo-6-iodobenzoate can be treated with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran to afford the desired biphenyl derivative .
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Introduction of the Chloro Group: : The chloro group can be introduced via electrophilic aromatic substitution using appropriate chlorinating agents under controlled conditions .
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Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-4’-hydroxy-[1,1’-biphenyl]-4-sulfonamide.
Reduction: Formation of 3-chloro-4’-methoxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-methoxy-[1,1’-biphenyl]
- 3-Bromo-4’-methoxy-[1,1’-biphenyl]
- 4-Methoxy-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and sulfonamide groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12ClNO3S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(12(14)8-10)19(15,16)17/h2-8H,1H3,(H2,15,16,17) |
InChI Key |
CPYMRMBOGUAHGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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